1-Benzyl-1H-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSPZZIBWDHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334583 | |
| Record name | 1-Benzyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4706-43-8 | |
| Record name | 1-Benzyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-1H-BENZOTRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Reaction Strategies
Regioselective Synthesis of 1-Benzyl-1H-benzotriazole
The synthesis of this compound is a key process, with significant research dedicated to achieving high regioselectivity for the N1-substituted isomer. The two primary strategies employed are direct nucleophilic substitution on the benzotriazole (B28993) ring system and intramolecular cyclization of a pre-functionalized aromatic diamine.
Nucleophilic Substitution Approaches
Nucleophilic substitution represents a direct and widely utilized method for the benzylation of benzotriazole. This approach typically involves the reaction of a benzotriazole salt with a benzyl (B1604629) halide, leading to the formation of the N-benzyl bond.
A common and straightforward method for the synthesis of this compound involves the reaction of the sodium salt of benzotriazole with benzyl chloride. nih.gov This reaction is a classic example of an SN2-type nucleophilic substitution, where the anionic benzotriazolide attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.
The preparation involves heating a mixture of sodium benzotriazolide and benzyl chloride. nih.gov The use of the sodium salt enhances the nucleophilicity of the benzotriazole moiety, facilitating the displacement of the chloride leaving group from benzyl chloride. nih.govquora.com The reaction typically results in a mixture of N1 and N2 isomers, although the N1 isomer is often the major product.
Reaction Scheme:
C₇H₅N₃Na (Sodium Benzotriazole) + C₇H₇Cl (Benzyl Chloride) → C₁₃H₁₁N₃ (this compound) + NaCl (Sodium Chloride)
A specific experimental protocol involves heating a mixture of the sodium salt of benzotriazole (1 mmol) and benzyl chloride (1 mmol) in a solvent system at 333K for 4 hours with continuous stirring. nih.gov
The choice of solvent and other reaction conditions plays a critical role in the yield and regioselectivity of the N-alkylation of benzotriazole. researchgate.netgsconlinepress.com Both protic and aprotic solvents have been investigated to optimize the synthesis of N-substituted benzotriazoles.
In one reported synthesis of this compound, a mixed solvent system of ethanol (B145695) and water was utilized. nih.gov Protic solvents can solvate the anionic nucleophile and the cationic counter-ion, influencing the reaction rate. However, studies on similar diazotization reactions have shown that aprotic solvents such as acetonitrile (B52724) can lead to higher yields compared to protic solvents like methanol (B129727) or ethanol. researchgate.net
Alternative conditions, such as solvent-free reactions, have also been developed to improve efficiency and regioselectivity. gsconlinepress.com An efficient, solvent-free method for the N-alkylation of benzotriazole uses a combination of SiO₂, K₂CO₃, and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions. gsconlinepress.com This method has been shown to produce 1-alkyl benzotriazoles regioselectively in moderate to high yields and with short reaction times. gsconlinepress.com The optimization of these parameters is crucial for maximizing the yield of the desired 1-benzyl isomer.
| Solvent | Solvent Type | Yield (%) |
|---|---|---|
| Acetonitrile | Aprotic | 65 |
| THF | Aprotic | 21-65 |
| Toluene | Aprotic | 21-65 |
| Methanol | Protic | 20-45 |
| Ethanol | Protic | 20-45 |
| Water | Protic | 20-45 |
Intramolecular Cyclization Methods
An alternative and highly regioselective strategy for the synthesis of 1-substituted benzotriazoles involves the construction of the triazole ring from a pre-alkylated precursor. This method avoids the formation of N2-isomers, offering exclusive access to N1-alkylated products.
This approach begins with the selective N-alkylation of an o-phenylenediamine (B120857) derivative. For the synthesis of this compound, o-phenylenediamine is treated with benzyl chloride in an anhydrous solvent such as chloroform, in the presence of a base like sodium hydride. This step selectively produces the N-benzyl-o-phenylenediamine intermediate. The reaction's success hinges on controlling the mono-alkylation and preventing di-alkylation.
Intermediate Synthesis Scheme:
C₆H₈N₂ (o-phenylenediamine) + C₇H₇Cl (Benzyl Chloride) --(NaH, Chloroform)--> C₁₃H₁₄N₂ (N-benzyl-o-phenylenediamine)
This method provides a versatile entry point, as various substituted o-phenylenediamines and alkyl halides can be used to generate a library of N1-substituted benzotriazoles.
The N-benzyl-o-phenylenediamine intermediate is then converted to the final product through diazotization followed by an intramolecular cyclization. This is typically a one-pot process where one of the amino groups is converted into a diazonium salt using a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium. researchgate.netstackexchange.comslideshare.net The resulting diazonium group is highly reactive and is immediately trapped by the neighboring secondary amine, leading to the formation of the triazole ring. stackexchange.comstackexchange.com
The pH of the reaction mixture is a critical factor influencing the cyclization of the diazonium intermediate. The reaction is generally performed under mild, acidic to moderately basic conditions to ensure the stability of the diazonium cation. A simple and efficient protocol utilizes sodium acetate (B1210297) trihydrate (NaOAc·3H₂O) to catalyze the intramolecular cyclization, affording high yields of the desired N1-substituted benzotriazoles. This method is advantageous as it avoids the use of hazardous azides and proceeds under mild conditions with a simple workup procedure.
| Step | Reactants | Key Reagents/Conditions | Product | Key Advantages |
|---|---|---|---|---|
| 1. N-Alkylation | o-phenylenediamine, Benzyl chloride | Sodium hydride, Anhydrous chloroform | N-benzyl-o-phenylenediamine | Forms the key intermediate for regioselective synthesis. |
| 2. Diazotization and Cyclization | N-benzyl-o-phenylenediamine | Nitrosating agent (e.g., NaNO₂), NaOAc·3H₂O | This compound | High regioselectivity for N1-isomer, mild conditions, high yields. |
Alternative Synthetic Routes
While traditional methods for synthesizing 1-substituted benzotriazoles often involve the alkylation of benzotriazole with reagents like benzyl chloride, alternative routes provide access to diverse analogs under different reaction paradigms. nih.gov
A powerful and modern approach to forming the benzotriazole ring system is through the 1,3-dipolar cycloaddition of an azide (B81097) with a benzyne (B1209423). nih.govorganic-chemistry.org This method offers a rapid and efficient pathway to substituted and functionalized benzotriazoles under mild, metal-free conditions. organic-chemistry.org The reaction involves the in-situ generation of a highly reactive benzyne intermediate, which then undergoes a [3+2] cycloaddition with an azide. nih.gov
For the synthesis of a this compound derivative, benzyl azide would serve as the 1,3-dipole. The benzyne component can be generated from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). organic-chemistry.org This strategy is notable for its generality and tolerance of a wide array of functional groups on both the azide and the benzyne precursor, allowing for the construction of complex benzotriazole structures. nih.gov The reaction scope is broad, with aryl, heteroaryl, and various alkyl azides participating effectively to yield the desired benzotriazoles in good to excellent yields. nih.govorganic-chemistry.org This "benzyne click chemistry" represents a significant advancement in the synthesis of this heterocyclic scaffold. organic-chemistry.org
Table 1: Examples of 1,3-Dipolar Cycloaddition for Benzotriazole Synthesis This table illustrates the general reaction scheme and substrate scope as described in the literature.
| Benzyne Precursor | Azide | Conditions | Product | Yield (%) | Reference |
| 2-(Trimethylsilyl)phenyl triflate | Phenyl azide | CsF, MeCN | 1-Phenyl-1H-benzotriazole | 90% | nih.gov |
| 2-(Trimethylsilyl)phenyl triflate | Benzyl azide | CsF, MeCN | This compound | 88% | nih.gov |
| 2-(Trimethylsilyl)phenyl triflate | 1-Azido-4-methoxybenzene | CsF, MeCN | 1-(4-Methoxyphenyl)-1H-benzotriazole | 89% | nih.gov |
| 2-(Trimethylsilyl)phenyl triflate | 2-Azidopyridine | CsF, MeCN | 1-(Pyridin-2-yl)-1H-benzotriazole | 83% | nih.gov |
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature detailing the continuous-flow synthesis of this compound is not prevalent, the principles have been successfully applied to other nitrogen-containing heterocycles, demonstrating the viability of this approach. organic-chemistry.orgallfordrugs.com
For example, continuous-flow systems have been employed for the generation and subsequent reaction of unstable intermediates like diazo compounds, which are then used in cycloadditions. allfordrugs.com A potential flow process for this compound could involve pumping a solution of benzotriazole and a benzylating agent through a heated reactor coil. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and reduced reaction times compared to batch methods. organic-chemistry.org The use of packed-bed reactors containing a supported reagent or catalyst is another strategy that can be integrated into a flow system to streamline the synthesis and purification process. uni-muenchen.de The application of flow technology to the 1,3-dipolar cycloaddition route described previously could also offer benefits, particularly in managing the exothermic nature of the reaction and safely handling reactive intermediates like benzynes. organic-chemistry.org
Functionalization and Derivatization of the this compound Core
The benzotriazole moiety is not merely a stable scaffold but can be actively functionalized to create derivatives with diverse chemical properties and applications.
N-acylbenzotriazoles are exceptionally versatile and stable acylating agents used widely in organic synthesis. bohrium.comresearchgate.net They serve as effective alternatives to more reactive and less stable acyl chlorides. bohrium.com These crystalline solids can be prepared by reacting a carboxylic acid with benzotriazole using a coupling agent or by reacting an acyl chloride with benzotriazole. bohrium.com
This strategy can be applied to the benzotriazole ring to introduce an acyl group. The resulting N-acylbenzotriazole is an excellent electrophile, and the benzotriazole anion is a superb leaving group. This reactivity is harnessed for various acylation reactions, including the synthesis of amides, esters, and ketones under mild conditions. researchgate.net For instance, N-acylbenzotriazoles react efficiently with primary and secondary amines to form amide bonds, a cornerstone of peptide synthesis. nih.govacs.org The reactions are often high-yielding and selective, avoiding side reactions with other functional groups like alcohols or phenols. researchgate.net This methodology's robustness and the stability of the acylating agents make it a highly valuable tool in synthetic chemistry. bohrium.com
Table 2: Applications of N-Acylbenzotriazoles in Synthesis This table summarizes common transformations involving N-acylbenzotriazoles as acylating agents.
| Substrate | Reagent | Product Type | Key Features | Reference(s) |
| Primary/Secondary Amines | N-Acylbenzotriazole | Amide | High yields, mild conditions, high selectivity | nih.gov, researchgate.net |
| Alcohols/Phenols | N-Acylbenzotriazole | Ester | Effective O-acylation | researchgate.net |
| Grignard Reagents | N-Acylbenzotriazole | Ketone | C-acylation for ketone synthesis | bohrium.com |
| Amino Acid Esters | N-(Protected aminoacyl)benzotriazole | Dipeptide | Used in peptide synthesis, often with minimal racemization | acs.org |
The introduction of a hydroxyl group onto the benzotriazole ring system yields 1-hydroxybenzotriazole (B26582) (HOBt), a compound of immense importance in synthetic chemistry, particularly as an additive in peptide synthesis. lookchem.comgoogle.com HOBt is widely used in conjunction with coupling reagents like carbodiimides (e.g., EDCI) to facilitate amide bond formation. lookchem.com Its role is to suppress side reactions and, crucially, to minimize the racemization of chiral centers during the coupling process. lookchem.com
The synthesis of HOBt can be achieved through methods such as the reaction of o-nitrochlorobenzene with hydrazine (B178648) hydrate. google.com The resulting HOBt is a versatile intermediate. While it is most known as a coupling additive, its hydroxyl group can be further functionalized. For example, reaction with alcohols can furnish 1-alkoxy-1H-benzotriazoles. beilstein-journals.org These derivatives themselves can act as leaving groups in substitution reactions. beilstein-journals.org The presence of the hydroxyl group significantly modifies the electronic properties and reactivity of the benzotriazole core, leading to a wide range of applications in synthesis. lookchem.combeilstein-journals.org Non-explosive preparations of HOBt, often as hydrated salts, have been developed to improve its handling and safety. google.com
Modification at the Benzotriazole Ring System
Carboxylation and Esterification Reactions
The structural framework of this compound allows for chemical modifications such as carboxylation and esterification, which are pivotal for creating derivatives with altered physicochemical properties and biological activities. Carboxylation involves the introduction of a carboxylic acid group (-COOH) onto the benzotriazole ring system. An example of such a derivative is this compound-4-carboxylic acid, a compound that highlights the feasibility of attaching this functional group stenutz.eu.
Esterification reactions are also central to the derivatization of this scaffold. Benzotriazole-derived carboxylic acids can be converted into their corresponding esters. For instance, 1H-benzotriazole-1-carboxylic acid can be transformed into its benzyl ester jst.go.jp. Furthermore, benzotriazole esters, formed from various carboxylic acids, serve as efficient intermediates in the esterification of sterically hindered molecules like tertiary alcohols researchgate.net. The benzotriazole moiety in these reagents acts as an excellent leaving group, facilitating the acylation process lupinepublishers.com. These reactions are crucial for producing a wide array of ester derivatives, which are often evaluated for their pharmacological potential nih.gov.
Functionalization of the Benzyl Moiety
The benzyl group of this compound is a prime site for synthetic modification to modulate the molecule's electronic properties and, consequently, its biological activity. This is typically achieved by introducing substituents with varying electronic effects onto the phenyl ring.
Electron-withdrawing groups (EWGs) , such as halogens (e.g., -Cl, -Br) or nitro groups (-NO2), can be incorporated onto the benzyl ring. The synthesis of derivatives bearing 4-chloro or 4-bromo substituents on the benzyl moiety has been reported nih.gov. The introduction of EWGs is a common strategy in medicinal chemistry, as these groups can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. For example, studies on related benzotriazole structures have shown that the presence of electron-withdrawing groups like -NO2, -Cl, or -F on the heterocyclic core can enhance antimycotic activity nih.gov.
Electron-donating groups (EDGs) , such as alkyl (e.g., -CH3) or alkoxy (-OCH3) groups, can also be introduced. The synthesis of a p-tolyl derivative (an electron-donating methyl group at the para position of the benzyl ring) has been accomplished nih.gov. These groups can alter the molecule's electron density distribution and are often explored to fine-tune its biological efficacy.
The synthesis of a diverse library of substituted this compound derivatives is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering the substituents on the benzyl ring and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for a desired therapeutic effect nih.gov.
For instance, a series of novel N-alkylated benzotriazole derivatives bearing various substituted benzyl halides were synthesized specifically to elucidate their structure-activity relationships concerning antimicrobial properties manipal.eduingentaconnect.com. Similarly, libraries of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates with different substituents on the benzyl ring were created to screen for cytotoxic activity nih.gov. In these studies, it was observed that derivatives with an electron-withdrawing 4-bromo group on the benzyl ring showed potent cytotoxicity, whereas those with an electron-donating p-tolyl group exhibited a progressive decrease in this activity nih.gov.
Another comprehensive study focused on synthesizing benzotriazole-based derivatives where a 3'- or 4'-benzylamine moiety was attached to the N1 or N2 position of the triazole ring nih.gov. Subsequent functionalization of this benzylamine (B48309) portion allowed for a detailed SAR analysis, revealing that specific substitutions could significantly increase antiviral activity against viruses like Coxsackievirus B5 (CVB5) nih.gov. These studies underscore the importance of synthesizing a range of benzyl derivatives to map out the structural requirements for optimal biological performance.
Green Chemistry Approaches in Synthesis
In alignment with the principles of green chemistry, solvent-free methods for the N-alkylation of benzotriazole have been developed to reduce environmental impact and improve reaction efficiency. These methods eliminate the need for hazardous organic solvents, which are often a major source of chemical waste.
One effective approach involves the direct reaction of benzotriazole with benzyl halides in the absence of a solvent. The reaction can be facilitated by grinding the reactants with a solid base like potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) asianpubs.orgresearchgate.net. This solid-state reaction proceeds efficiently, often with the aid of microwave irradiation, to yield this compound regioselectively and in high yields researchgate.net. Another green protocol utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as both the catalyst and reaction medium, providing a convenient and efficient solvent-free procedure for N-alkylation researchgate.net. These solventless conditions not only simplify the work-up procedure but also contribute to a more sustainable synthetic process researchgate.net.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool for accelerating chemical reactions, increasing product yields, and reducing energy consumption. The synthesis of this compound and its derivatives has been significantly improved by the application of microwave irradiation asianpubs.orgnih.gov.
Compared to conventional heating methods, which often require long reaction times and high temperatures, microwave-assisted procedures can be completed in a matter of minutes nih.gov. For example, the synthesis of substituted benzyl benzotriazoles via the reaction of benzotriazole with substituted benzyl chlorides under solvent-free, microwave-irradiated conditions demonstrates a dramatic rate acceleration and satisfactory yields asianpubs.org. A comparative study highlighted that the synthesis of a benzotriazole derivative that took 5 hours and 30 minutes by conventional reflux was completed in just 3 minutes and 10 seconds under microwave irradiation, with the yield increasing from 72% to 83% nih.gov. This efficiency is a common feature of microwave-assisted protocols for synthesizing various triazole-based compounds nih.gov.
The combination of microwave heating with solvent-free conditions represents an exceptionally green and efficient strategy for the N-alkylation of benzotriazole, making it an attractive method for modern organic synthesis manipal.eduingentaconnect.comresearchgate.net.
Interactive Data Table: Comparison of Synthesis Methods
| Product | Method | Reaction Time | Yield (%) | Reference |
| N-(o-tolyl)-1H-benzo[d] manipal.eduasianpubs.orgresearchgate.nettriazol-1-yl)methanamine | Conventional (Reflux) | 5 h 30 min | 72% | nih.gov |
| N-(o-tolyl)-1H-benzo[d] manipal.eduasianpubs.orgresearchgate.nettriazol-1-yl)methanamine | Microwave-Assisted | 3 min 10 s | 83% | nih.gov |
| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 h | Not Specified | nih.gov |
| 1-Chloromethylbenzotriazole | Microwave-Assisted | 4 min 20 s | Not Specified | nih.gov |
| Substituted Benzyl Benzotriazoles | Microwave-Assisted | 2-5 min | 75-92% | asianpubs.org |
Applications in Organic Synthesis and Catalysis Research
1-Benzyl-1H-benzotriazole as a Synthetic Auxiliary and Reagent
This compound and its derivatives serve as versatile tools in organic synthesis. The benzotriazole (B28993) group can function as an excellent leaving group and an activating group, facilitating a variety of chemical transformations.
The benzotriazole moiety is instrumental in the formation of bonds between carbon and heteroatoms like sulfur, oxygen, and nitrogen. This is often achieved by activating a carbon atom, making it susceptible to nucleophilic attack.
Derivatives of this compound are employed as reactants in C-thiocarbamoylation reactions. A key reagent in this context is N-Benzyl-1H-benzotriazole-1-carbothioamide. This compound acts as an effective agent for introducing the thiocarbamoyl group to other molecules. sigmaaldrich.com The benzotriazole unit in this reagent functions as a stable leaving group, facilitating the transfer of the N-benzyl-carbothioamide moiety to a nucleophile, thereby forming a C-S bond.
Benzotriazole-based reagents are effective in forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. For instance, 1-alkoxy-1H-benzotriazoles, which can be synthesized from alcohols, undergo substitution reactions with a range of nucleophiles. beilstein-journals.org In these reactions, the benzotriazolyl oxide anion (BtO⁻) acts as a competent leaving group. This reactivity allows for the facile transfer of the alkyl or benzyl (B1604629) group from the oxygen to various nucleophiles, including those containing nitrogen, thus forming new C-N bonds. beilstein-journals.org For example, 1-alkoxy-1H-benzotriazoles derived from benzylic alcohols have been shown to react with nucleophiles like benzotriazole itself to yield N1- and N2-alkylated products. beilstein-journals.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. nih.gov Benzotriazole and its derivatives are valuable components in such reactions.
This compound can participate in MCRs to generate complex molecular architectures. A notable example is the catalyst-free, one-pot, three-component reaction of benzotriazole, 2-chloro-2-phenylacetophenone, and a 1,3-dicarbonyl compound. growingscience.com This reaction, conducted at room temperature in dichloromethane, yields novel spiro benzotriazole-based compounds with a 1,3-dicarbonyl scaffold in good yields. growingscience.com The efficiency and mild conditions of this MCR highlight the utility of benzotriazole in the diversity-oriented synthesis of complex molecules. growingscience.com
Table 1: Synthesis of Spiro Benzotriazole Derivatives via Multicomponent Reaction growingscience.com
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Dimethyl barbituric acid | 4a | 85 |
| 2 | 1,3-Indandione | 4b | 80 |
| 3 | Dimedone | 4c | 78 |
| 4 | 4-Hydroxycoumarin | 4d | 82 |
| 5 | 1-Phenyl-3-methyl-5-pyrazolone | 4e | 88 |
Reaction Conditions: Benzotriazole (1 mmol), 2-chloro-2-phenylacetophenone (1 mmol), and 1,3-dicarbonyl compound (1 mmol) in CH₂Cl₂ (10 mL) at room temperature for 3 hours.
Benzotriazole-mediated strategies are well-established for the synthesis of nitrogen-containing heterocycles. ethernet.edu.et The multicomponent reaction described previously is a prime example of this application, as the resulting spiro compounds are complex nitrogen-containing heterocycles. growingscience.com The versatility of the benzotriazole core as a building block in MCRs provides efficient access to diverse heterocyclic systems, which are prevalent scaffolds in biologically active molecules. growingscience.comfrontiersin.org The ability to construct such intricate structures in a single step underscores the importance of benzotriazole derivatives in modern synthetic and medicinal chemistry. nih.govgrowingscience.com
As a Leaving Group in Nucleophilic Substitution Reactions
The benzotriazole moiety is recognized as a versatile synthetic auxiliary in organic chemistry, partly due to its ability to function as an effective leaving group in nucleophilic substitution reactions. nih.govlupinepublishers.com This characteristic is attributed to the stability of the resulting benzotriazolide anion. The N-acylbenzotriazole methodology, for instance, showcases its utility as an acylating agent for various nucleophiles. nih.govuniss.it
While much of the research focuses on N-acylbenzotriazoles, the benzotriazolyloxy group (BtO⁻) has also been demonstrated to be a competent leaving group from sp3 hybridized carbon centers. beilstein-journals.org Studies involving 1-alkoxy-1H-benzotriazoles, which are structurally related to this compound, have shown their reactivity in substitution reactions with a range of nucleophiles. For example, benzylic 1-alkoxy-1H-benzotriazoles undergo efficient substitution with nucleophiles like cyanide, azide (B81097), and phenoxide in dimethyl sulfoxide (B87167) (DMSO) at 100 °C. beilstein-journals.org Even non-benzylic derivatives, such as 1-phenethoxy-1H-benzotriazole, react with sodium azide, albeit less completely, indicating the general applicability of the benzotriazolyloxy group as a nucleofuge. beilstein-journals.org
The following table summarizes the outcomes of nucleophilic substitution reactions on various 1-alkoxy-1H-benzotriazoles, highlighting the leaving group ability of the benzotriazolyl group. beilstein-journals.org
| Substrate (1-alkoxy-1H-benzotriazole) | Nucleophile | Product | Overall Yield (%) |
| 1-(Benzyloxy)-1H-benzotriazole | NaN₃ | Benzyl azide | >75 |
| 1-(Benzyloxy)-1H-benzotriazole | NaCN | Benzyl cyanide | >75 |
| 1-(Benzyloxy)-1H-benzotriazole | PhONa | Benzyl phenyl ether | >75 |
| 1-(Phenethoxy)-1H-benzotriazole | NaN₃ | (2-Azidoethyl)benzene | Incomplete reaction |
Table 1: Nucleophilic Substitution Reactions Utilizing the Benzotriazolyloxy Leaving Group. Data sourced from beilstein-journals.org.
Catalytic Applications and Mechanisms
Polymer-Supported Benzotriazoles as Catalysts
Immobilizing benzotriazole onto a solid support combines its catalytic abilities with the practical advantages of heterogeneous catalysis, such as simplified product purification and catalyst recycling. Polymer-supported benzotriazoles have been prepared by linking benzotriazole derivatives to various resins, including Wang resin, Merrifield resin, and polyethylene (B3416737) glycol (PEG). nih.govacs.org These solid-phase catalysts have proven effective in promoting organic transformations, serving as a recyclable alternative to their soluble counterparts. nih.govnih.govacs.org The electronic properties of the benzotriazole moiety can be modulated by the type of linker and its position on the benzotriazole ring, which can influence catalytic activity. acs.org For instance, electron-donating groups might enhance the nucleophilicity of the benzotriazole, while electron-withdrawing groups could increase its acidity. acs.org
Promotion of Specific Organic Transformations
Polymer-supported benzotriazoles have been successfully employed as catalysts for the synthesis of tetrahydroquinolines. nih.govnih.govacs.org This transformation is achieved through a two-pair coupling reaction involving aldehydes and aromatic amines. The catalyst promotes the reaction, and because it is on a solid support, the tetrahydroquinoline products can be isolated in high purity by simple filtration. nih.govacs.org Research has shown that an ether-type benzotriazole, prepared by loading 5-(hydroxymethyl)benzotriazole onto a Merrifield resin, is a particularly effective catalyst for this synthesis. nih.govacs.org A key advantage of this system is the ability to recover and reuse the resin catalyst without a significant loss of activity. nih.govacs.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for synthesizing 1,2,3-triazoles. nsf.gov In this context, derivatives of this compound play a crucial role, not as reactants, but as ligands that facilitate the catalytic cycle. The ligand tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is widely used to accelerate the CuAAC process and to stabilize the catalytically active Cu(I) oxidation state, particularly in aqueous solutions. researchgate.netacs.org
The benchmark reaction between benzyl azide and phenylacetylene, catalyzed by specific copper(I) polynuclear complexes, rapidly yields 1-benzyl-4-phenyl-1H-1,2,3-triazole. nih.gov The efficiency of these catalysts allows for quantitative conversion in minutes under mild, solvent-free conditions. nih.gov This high reactivity and regioselectivity underscore the importance of copper catalysis in the synthesis of 1,4-disubstituted triazoles. nsf.gov
| Reactants | Catalyst/Ligand System | Product | Conditions | Conversion/Yield |
| Benzyl azide + Phenylacetylene | Copper(I) polynuclear complex | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 0.5 mol % catalyst, neat, RT, 5 min | Quantitative nih.gov |
| Phenylacetylene + Sodium Azide | Cu(OAc)₂ / TBTA | 4-Phenyl-1H-1,2,3-triazole | 5 mol % catalyst, MeOH/H₂O, RT | High Yield acs.org |
Table 2: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions. Data sourced from acs.orgnih.gov.
Ligand Design in Transition Metal Catalysis
Benzotriazole and its derivatives are valuable ligands in transition metal catalysis due to their thermal stability, low cost, and versatile electronic properties. rsc.org They can act as bidentate ligands, coordinating with metal centers to facilitate a wide array of coupling reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The ability of the benzotriazole ring to act as both an electron donor and acceptor makes it an adaptable component in ligand design. lupinepublishers.comrsc.org
In the context of this compound, the benzotriazole core can coordinate with various transition metals like copper, nickel, cobalt, and zinc. rsc.orgresearchgate.net The benzyl group provides steric bulk and can influence the solubility and electronic properties of the resulting metal complex. These complexes have applications in promoting diverse catalytic transformations. rsc.org For example, copper-benzotriazole coordination polymers have been used to catalyze the one-pot synthesis of dihydropyridines. soton.ac.uk The design of such ligands is crucial for developing efficient and selective catalysts for challenging organic transformations. rsc.orgnih.gov
Biological Activities and Medicinal Chemistry Applications
Antimicrobial Research
The antimicrobial potential of 1-benzyl-1H-benzotriazole and its derivatives has been a subject of significant scientific inquiry. Researchers have explored their efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and mycobacteria. These investigations have revealed that the benzotriazole (B28993) scaffold is a versatile pharmacophore that can be chemically modified to enhance its antimicrobial properties.
Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. jrasb.com These compounds represent a promising class of antibacterial agents, with studies indicating that their mechanism of action and efficacy can be tuned through structural modifications. jrasb.com
Research has shown that certain benzotriazole derivatives exhibit potent inhibitory effects against various bacterial strains. For instance, a series of novel benzotriazole derivatives were synthesized and screened for their antibacterial activities against three Gram-positive strains (Bacillus subtilis, Staphylococcus aureus, and Streptococcus faecalis) and three Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa, and Enterobacter cloacae). ias.ac.in Many of these compounds exhibited significant antibacterial activity against all six strains. ias.ac.in
One particular derivative, 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.comtriazol-1-yl-propan-1-one, was identified as a highly potent agent. ias.ac.in It displayed impressive minimum inhibitory concentrations (MICs) of 1.56 µg/mL against B. subtilis, S. aureus, and S. faecalis, 3.12 µg/mL against P. aeruginosa, and 6.25 µg/mL against E. coli and E. cloacae. ias.ac.in
Further studies have explored other modifications of the benzotriazole structure. For example, the introduction of a –COOMe group at the fifth position of the benzotriazole ring in certain derivatives led to compounds with an excellent antibacterial profile, showing MIC values as low as 0.125–0.25 μg/ml. nih.gov Additionally, a 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole was found to be active against Escherichia coli with a MIC of 0.1 μg/ml. nih.govuniss.it In another study, 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol (B49286) showed moderate selective inhibition of Staphylococcus aureus 3 growth at concentrations of 50 µg/mL to 200 µg/mL, while 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol demonstrated similar effects against Escherichia coli AO11, E. coli AO15, and Salmonella enterica serovar Typhi. scielo.org.mxresearchgate.net
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.comtriazol-1-yl-propan-1-one | Bacillus subtilis | 1.56 |
| Staphylococcus aureus | 1.56 | |
| Streptococcus faecalis | 1.56 | |
| Pseudomonas aeruginosa | 3.12 | |
| Escherichia coli | 6.25 | |
| Enterobacter cloacae | 6.25 | |
| Benzotriazole derivative with –COOMe at 5th position | Not specified | 0.125–0.25 |
| 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole | Escherichia coli | 0.1 |
| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus 3 | 50-200 |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli AO11 | 50-200 |
| Escherichia coli AO15 | 50-200 | |
| Salmonella enterica serovar Typhi | 50-200 |
The antibacterial potency of this compound derivatives is significantly influenced by their chemical structure. jrasb.com Altering aryl and heteroaryl substitutions at specific positions on the benzotriazole ring can enhance antibacterial activity. jrasb.com Furthermore, the introduction of electron-withdrawing and electron-donating groups at targeted sites on the ring has been shown to significantly boost antibacterial efficacy. jrasb.com
For example, the presence of a p-fluorophenyl substituent at the C-2 and C-6 positions of a piperidine (B6355638) ring in one benzotriazole derivative resulted in the best inhibition activity against E. coli, with a MIC of 6.25 μg/ml. nih.gov This suggests that the nature and position of substituents play a crucial role in determining the antibacterial spectrum and potency of these compounds. The flexibility of the benzotriazole scaffold allows for a wide range of modifications, enabling the design of derivatives with enhanced effectiveness and specificity against various bacterial pathogens. jrasb.com
In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. nih.gov These compounds have shown activity against several pathogenic fungal species, including those from the Candida and Aspergillus genera. jrasb.comnih.gov
A study investigating various benzotriazole derivatives found that most compounds exhibited moderate to strong antimicrobial activity, including against fungal strains such as Candida albicans, Candida utilis, Aspergillus niger, and Aspergillus flavus. jrasb.com In one instance, a 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole demonstrated activity against Aspergillus niger with a MIC of 0.5 μg/ml. nih.govuniss.it
Further research into 5,6-substituted benzotriazoles revealed that the introduction of small hydrophobic groups such as –Cl, –CH3, and di–CH3 on the benzotriazole ring led to compounds effective against both Candida and Aspergillus species, with MIC values between 12.5–25 μg/ml against Aspergillus niger. nih.gov Some of these derivatives showed potent antifungal activity, with MICs on Candida albicans ranging from 1.6 μg/ml to 25 μg/ml. nih.gov Another study found that a particular benzotriazole derivative was active against Candida albicans with a MIC of 6.25 μg/mL. nih.gov
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2-oxo-4-substituted aryl-azetidinone derivative | Aspergillus niger | 0.5 |
| 5,6-substituted benzotriazole with small hydrophobic groups | Aspergillus niger | 12.5-25 |
| 5,6-substituted benzotriazole derivatives | Candida albicans | 1.6-25 |
| A specific benzotriazole derivative | Candida albicans | 6.25 |
The search for new treatments for tuberculosis has led to the investigation of benzotriazole derivatives for their antimycobacterial activity. uniss.it Several studies have highlighted the potential of these compounds against Mycobacterium tuberculosis.
One study reported that a 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole showed promising activity against M. tuberculosis with a MIC of 3.125 μg/ml. nih.govuniss.it In another investigation, a series of 1-nitrobenzyloxybenzotriazoles were synthesized and tested against four Mycobacterium strains. researchgate.net Among these, 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole demonstrated particularly high antimycobacterial activity, comparable to that of isoniazid, against the reference strain H37Rv. nih.govresearchgate.net
Furthermore, research on disubstituted benzyltriazoles identified a derivative with a trifluoromethyl substituent in the para position of the phenyl ring and an n-butyl chain at position 4 of the triazole ring as the most active compound against the human virulent H37Rv strain of M. tuberculosis. researchgate.net This compound exhibited MIC90 and MIC99 values of 1.73 and 3.2 µM, respectively, in an albumin-free medium. researchgate.net Another study found that a specific benzotriazole derivative was a potential candidate against M. tuberculosis with bactericidal activity and a MIC value of 6.25 µg/mL, comparable to isoniazid. researchgate.net
Table 3: Antimycobacterial Activity of Selected this compound Derivatives
| Compound | Mycobacterial Strain | MIC |
|---|---|---|
| 2-oxo-4-substituted aryl-azetidinone derivative | M. tuberculosis | 3.125 µg/mL |
| 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole | M. tuberculosis H37Rv | Comparable to Isoniazid |
| Disubstituted benzyltriazole with trifluoromethyl and n-butyl groups | M. tuberculosis H37Rv | 1.73 µM (MIC90), 3.2 µM (MIC99) |
| A specific benzotriazole derivative | M. tuberculosis | 6.25 µg/mL |
Antibacterial Activity of this compound Derivatives
Antiviral Research and Therapeutics
The benzotriazole scaffold has been a focus of antiviral drug discovery, with numerous derivatives synthesized and evaluated against a wide range of DNA and RNA viruses. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These studies have identified several promising compounds with selective antiviral activity.
In one study, a notable number of benzo[d] openmedicinalchemistryjournal.comnih.govnih.govtriazol-1(2)-yl derivatives were designed and synthesized. nih.gov Five of these compounds (11b, 18e, 41a, 43a, and 99b) showed selective antiviral activity against Coxsackievirus B5 (CVB5), a human enterovirus. nih.gov The 50% effective concentration (EC50) values for these compounds ranged from 6 to 18.5 μM. nih.gov Further investigation of compounds 18e and 43a revealed their potential as protective agents against CVB5 infection. nih.gov
Another study explored N-(4-(R-2H-benzo[d] openmedicinalchemistryjournal.comnih.govnih.govtriazol-2-yl)phenyl)-4-R'-benzamides and 1-(4-(R-2H-benzo[d] openmedicinalchemistryjournal.comnih.govnih.govtriazol-2-yl)phenyl)-3-R'-ureas. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Among the newly synthesized derivatives, compounds 17 and 18 were the most active against Coxsackievirus B5, with EC50 values of 6.9 and 5.5 µM, respectively. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These compounds also showed activity against Poliovirus (Sb-1) with EC50 values of 20.5 and 17.5 µM, respectively. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Additionally, bis-benzotriazole-dicarboxamide derivatives have been investigated as potential anti-Picornavirus agents. unica.it Compounds 4a, 4c, and 4d from this series demonstrated antiviral activity against Coxsackievirus B5 and Poliovirus-1. unica.it
Table 4: Antiviral Activity of Selected this compound Derivatives
| Compound | Virus | EC50 (µM) |
|---|---|---|
| 11b | Coxsackievirus B5 | 6 - 18.5 |
| 18e | Coxsackievirus B5 | 6 - 18.5 |
| 41a | Coxsackievirus B5 | 6 - 18.5 |
| 43a | Coxsackievirus B5 | 6 - 18.5 |
| 99b | Coxsackievirus B5 | 6 - 18.5 |
| 17 | Coxsackievirus B5 | 6.9 |
| Poliovirus (Sb-1) | 20.5 | |
| 18 | Coxsackievirus B5 | 5.5 |
| Poliovirus (Sb-1) | 17.5 | |
| 4a | Coxsackievirus B5 | Not specified |
| Poliovirus-1 | Not specified | |
| 4c | Coxsackievirus B5 | Not specified |
| Poliovirus-1 | Not specified | |
| 4d | Coxsackievirus B5 | Not specified |
| Poliovirus-1 | Not specified |
Inhibition of Viral Replication in Vitro
Derivatives of this compound have demonstrated notable efficacy in inhibiting the replication of a wide spectrum of viruses in laboratory settings. The core benzotriazole structure has been a focus of antiviral research for decades. nih.govopenmedicinalchemistryjournal.com
Numerous studies have synthesized and evaluated benzo[d] researchgate.netnih.govejpmr.comtriazol-1(2)-yl derivatives for their antiviral activity against various RNA viruses. nih.govresearchgate.net In one such study, several derivatives showed selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with 50% effective concentration (EC₅₀) values ranging from 6 to 18.5 μM. nih.govresearchgate.net Specifically, compounds designated as 17 and 18 were identified as highly active against both Coxsackievirus B5 and Poliovirus (Sb-1). openmedicinalchemistryjournal.com
Further research into N-alkyl derivatives of benzotriazole, a class to which this compound belongs, has indicated that this substitution can enhance inhibitory activity and selectivity against the helicase enzymes of viruses like Hepatitis C Virus (HCV) and West Nile Virus (WNV). researchgate.netnih.gov While many studies focus on a range of substitutions, the presence of an N-alkyl group is often a key factor in the observed antiviral effects. researchgate.netnih.gov
| Compound Type | Target Virus | Reported Activity (EC₅₀) | Reference |
|---|---|---|---|
| Benzo[d] researchgate.netnih.govejpmr.comtriazol-1(2)-yl derivatives | Coxsackievirus B5 (CVB5) | 6 - 18.5 μM | nih.govresearchgate.net |
| Compound 17 | Coxsackievirus B5 (CVB5) | 6.9 μM | openmedicinalchemistryjournal.com |
| Compound 17 | Poliovirus (Sb-1) | 20.5 μM | openmedicinalchemistryjournal.com |
| Compound 18 | Coxsackievirus B5 (CVB5) | 5.5 μM | openmedicinalchemistryjournal.com |
| Compound 18 | Poliovirus (Sb-1) | 17.5 μM | openmedicinalchemistryjournal.com |
| N-alkyl tetrabromobenzotriazole derivatives | HCV NTPase/helicase | ~6.5 μM | researchgate.netnih.gov |
Anti-Phytopathogenic Virus Activity
The application of benzotriazole derivatives extends to the agricultural sector, with research indicating potential as anti-phytopathogenic virus agents. A study focused on novel bisamide-decorated benzotriazole derivatives identified compounds with significant in vivo activity against the Tobacco Mosaic Virus (TMV). At a concentration of 500 µg/mL, two candidate compounds exhibited antiviral activities of 68.0% and 69.6%, respectively, surpassing the efficacy of the commercial agent Ningnanmycin (NNM), which showed 56.0% activity. mdpi.com This suggests that the benzotriazole scaffold is a promising starting point for developing agents to protect plants from viral diseases.
Mechanism of Antiviral Action
Investigations into the mechanism of antiviral action for benzotriazole derivatives have revealed multiple pathways. A primary mechanism is the inhibition of viral enzymes essential for replication, such as the NTPase/helicase of the Hepatitis C virus. researchgate.netnih.gov Similarly, bis-benzotriazole-dicarboxamide derivatives are thought to act as false substrates that bind to the Poliovirus helicase, thereby disrupting its function. frontiersin.orgunica.it
Another identified mechanism involves interference in the early stages of viral infection. For Coxsackievirus B5, certain benzotriazole derivatives have been shown to protect cells from viral infection by impeding the viral attachment process. nih.govresearchgate.net Notably, these compounds did not exhibit direct virucidal activity, meaning they inhibit replication within host cells rather than destroying the virus particles themselves. nih.govresearchgate.net This mode of action, targeting the initial host-virus interaction, represents a significant strategy in antiviral drug development. nih.govresearchgate.net
Other Pharmacological Activities
Beyond their antiviral properties, this compound and related compounds exhibit a range of other pharmacological effects.
Anti-inflammatory Properties
Benzotriazole derivatives are recognized for their anti-inflammatory potential. nih.govnih.govijpp.org.inresearchgate.net In vitro studies of 1H-benzotriazol-1-yl{2-hydroxy-5- [(E) phenyldiazenyl]phenyl}methanone derivatives, using the egg albumin protein precipitation method, demonstrated significant anti-inflammatory activity. ejpmr.com In these assays, several of the tested compounds showed activity comparable to or even greater than that of the standard anti-inflammatory drug Diclofenac. ejpmr.com The inhibition of protein denaturation is a key marker of anti-inflammatory effect, and the performance of these benzotriazole compounds underscores their therapeutic potential in this area. ejpmr.com
Analgesic Effects
The benzotriazole nucleus is also associated with analgesic properties. jocpr.comgsconlinepress.comijpp.org.in A study involving a series of chlorosubstituted, phenoxyacetyl benzotriazoles found that while the compounds had a range of biological activities, one derivative in particular was noted for its analgesic effect. nih.gov This indicates that specific structural modifications to the benzotriazole scaffold can enhance its pain-relieving capabilities.
Antioxidant Studies and Free Radical Scavenging
The benzotriazole scaffold has been identified as a promising basis for the design of new antioxidant compounds. gsconlinepress.com A study on a benzotriazole-substituted primaquine (B1584692) derivative showed it to have significantly higher antioxidant activity (73.8%) compared to the parent compound primaquine (31%). gsconlinepress.comijpp.org.in This compound also demonstrated good inhibition of lipid peroxidation. gsconlinepress.com
While direct studies on this compound are limited, research on closely related structures is informative. Studies on N-benzyl-1,2,3-triazole derivatives have evaluated their ability to scavenge free radicals using various assays, including interaction with the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+). researchgate.netmdpi.comredalyc.org These investigations confirm the antioxidant potential of molecules containing the benzyl (B1604629) and triazole components, suggesting that this compound likely shares these free-radical scavenging properties.
Antiprotozoal Activity
The benzotriazole scaffold has been a subject of investigation for its potential against various pathogenic protozoa. While extensive research on this compound itself is limited, studies on related benzotriazole derivatives have shown promising results against several protozoan species.
Research into analogues of 1H-benzotriazole has identified compounds with significant efficacy against Acanthamoeba castellanii, a free-living amoeba responsible for serious human infections. In one study, chloro-, bromo-, and methyl-analogues of 1H-benzotriazole, along with their N-alkyl derivatives, were synthesized and evaluated. The results highlighted that 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole demonstrated higher efficacy in their cysticidal activity compared to the standard antiseptic agent, chlorhexidine.
Furthermore, other derivatives have shown activity against different protozoa. For instance, 6-chloro-1H-benzotriazole was found to possess micromolar activity against Entamoeba histolytica, the parasite causing amoebiasis. The antiprotozoal mechanism for some derivatives is thought to be linked to the inhibition of essential enzymes, such as protein kinase 2 (CK2). These findings underscore the potential of the benzotriazole core structure as a template for the development of novel antiprotozoal agents.
Table 1: Antiprotozoal Activity of Selected Benzotriazole Derivatives
| Compound | Target Organism | Activity Noted |
|---|---|---|
| 5,6-dimethyl-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine |
| 5,6-dibromo-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine |
| 6-chloro-1H-benzotriazole | Entamoeba histolytica | Micromolar activity observed |
Potential in Anticancer Research
Derivatives of benzotriazole are being actively explored for their potential as anticancer agents, with several studies demonstrating significant antiproliferative activity against a range of human tumor cell lines. The research has encompassed various structural modifications of the benzotriazole scaffold, including the synthesis of Mannich bases and N-acylarylhydrazone hybrids.
One notable area of research involves the design of benzotriazole derivatives as tyrosine protein kinase inhibitors. A series of such compounds demonstrated potent in vitro activity against several cancer cell lines. For example, specific derivatives showed significant inhibition of carcinoma (VX2), lung cancer (A549), and stomach cancer (MKN45, MGC) cell lines, with IC50 values in the low micromolar range.
Another class of derivatives, benzotriazole N-acylarylhydrazone hybrids, has also been evaluated. One compound from this series exhibited broad-spectrum anticancer activity against 34 different tumor cell lines, with a mean growth inhibition of 45.80%. Additionally, Mannich bases of benzotriazole have been screened and found to possess moderate anticancer activity against human colorectal adenocarcinoma (HCT116) and human breast cancer (MDA-MB-468) cell lines.
Table 2: In Vitro Anticancer Activity of Selected Benzotriazole Derivatives
| Compound ID | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 2.1 | Carcinoma (VX2) | 3.80 ± 0.75 |
| 2.2 | Stomach Cancer (MGC) | 3.72 ± 0.11 |
| 2.5 | Lung Cancer (A549) | 5.47 ± 1.11 |
| 2.5 | Stomach Cancer (MKN45) | 3.04 ± 0.02 |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrases, Phosphodiesterase 9)
The benzotriazole moiety is recognized in medicinal chemistry as a scaffold for designing enzyme inhibitors. However, specific research focusing on this compound derivatives as inhibitors of carbonic anhydrases or phosphodiesterase 9 is not extensively documented in the available literature.
Studies on related heterocyclic structures indicate the potential of the broader benzotriazole class. For instance, research on benzothiazole (B30560) derivatives, which are structurally related to benzotriazoles, has shown that these compounds can exhibit inhibitory activity against human carbonic anhydrase (hCA) isoforms, with some conjugates showing micromolar inhibition constants. Similarly, other nitrogen-containing heterocyclic compounds have been investigated as carbonic anhydrase inhibitors. While these findings suggest the potential of the core benzotriazole structure for such activity, direct evidence for this compound derivatives in this context is lacking. No significant findings were noted for the inhibition of phosphodiesterase 9.
Pharmacokinetic and Pharmacodynamic Considerations of Derivatives
Absorption, Distribution, Metabolism, and Excretion (ADME)
The evaluation of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in drug development. For benzotriazole derivatives, computational (in silico) studies are often employed to predict these properties.
Predictive ADME analyses have been conducted on certain classes of benzotriazole derivatives, such as 4,5,6,7-tetrabromo-1H-benzo[d]triazole derivatives, which indicated favorable properties for drug development. For related triazole-containing anticancer compounds, key ADME parameters have been calculated. These often include:
Human Intestinal Absorption (HIA): Predictions for related compounds show a high HIA index, suggesting good absorption from the gastrointestinal tract.
Cell Permeability (Caco-2): This parameter predicts the ability of a compound to cross the intestinal epithelial barrier. Studies on similar heterocyclic systems show variable permeability.
Blood-Brain Barrier (BBB) Penetration: The BBB index for related derivatives is often low, which may indicate poor migration into the central nervous system and potentially lower neurotoxicity.
Plasma Protein Binding (PPB): This parameter is crucial as it affects the distribution and availability of a drug. High PPB may indicate an increased ability to bind to plasma proteins.
These predictive studies help in the early assessment of the drug-like qualities of new benzotriazole derivatives and guide further optimization.
Target of Action and Mode of Action
The biological activities of benzotriazole derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of cellular pathways. The mechanism of action often depends on the specific derivative and the targeted disease.
In the context of anticancer research, a primary target identified for certain benzotriazole derivatives is the family of tyrosine kinases . By inhibiting these enzymes, which play a crucial role in cell signaling, proliferation, and survival, these compounds can effectively halt the growth of cancer cells. Another reported mechanism for the anticancer activity of benzotriazole derivatives is the inhibition of tubulin polymerization . Tubulin is a key component of microtubules, and disrupting its function leads to cell cycle arrest and apoptosis. Other potential targets for related hybrid molecules include EGFR, VEGFR-2, and Topoisomerase II.
For antiprotozoal activity, the mode of action for some derivatives has been linked to the inhibition of protein kinase 2 (CK2) , an enzyme that is vital for the survival and proliferation of certain protozoa. The ability of the benzotriazole scaffold to be chemically modified allows for the fine-tuning of its structure to achieve selective inhibition of these various biological targets.
Spectroscopic and Computational Investigations
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of 1-Benzyl-1H-benzotriazole by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While comprehensive assigned spectral data for this compound is available in spectral databases, detailed analyses are often presented in synthetic chemistry literature. nih.gov
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the benzotriazole (B28993) ring system. The methylene (B1212753) (-CH₂-) protons of the benzyl group typically appear as a singlet. The five protons of the phenyl ring will produce signals in the aromatic region, as will the four protons on the fused benzene (B151609) ring of the benzotriazole moiety.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the methylene carbon, the carbons of the phenyl ring, and the carbons of the benzotriazole ring. The chemical shifts are influenced by the electronic environment, including the attachment to the nitrogen-rich triazole ring.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzyl -CH₂- | Singlet | Methylene Region |
| Benzyl Phenyl C-H | Multiplets in Aromatic Region | Aromatic Region |
| Benzotriazole C-H | Multiplets in Aromatic Region | Aromatic Region |
| Benzotriazole Quaternary C | - | Aromatic Region |
Note: Specific chemical shift values and coupling constants are determined from experimental spectra, which can be found in chemical databases such as PubChem. nih.gov
Infrared (IR) spectroscopy identifies the functional groups and vibrational modes within the this compound molecule. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the bonds present. nih.gov Key absorptions include those from the aromatic rings and the methylene bridge.
Characteristic vibrational modes include C-H stretching from both the aromatic rings and the CH₂ group, C=C stretching within the aromatic rings, and vibrations of the triazole ring. The spectrum for the parent compound, 1H-Benzotriazole, shows characteristic bands for the C-H in-plane and out-of-plane bending vibrations of the ring. researchgate.net For this compound, additional peaks corresponding to the benzyl moiety would be present.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | > 3000 | Benzyl & Benzotriazole Rings |
| Aliphatic C-H Stretch | 2850-3000 | Methylene (-CH₂-) Bridge |
| Aromatic C=C Stretch | 1450-1600 | Benzyl & Benzotriazole Rings |
| N=N/C=N Stretch | ~1400-1600 | Triazole Ring |
| C-N Stretch | 1200-1350 | Benzotriazole Ring |
| C-H Bending | 700-900 | Aromatic Rings |
Note: The exact positions of the absorption bands can be found by examining the experimental FTIR spectrum, which is available in sources like the PubChem database. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the compound is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (209.25 g/mol ). nih.gov The fragmentation pattern is characteristic of the structure. A prominent peak is observed at an m/z (mass-to-charge ratio) of 91, which is the base peak. This fragment corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed from the benzyl moiety. Another significant fragment is typically observed at m/z 180. nih.gov
Interactive Data Table: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Significance |
| 209 | [C₁₃H₁₁N₃]⁺ | Molecular Ion (M⁺) |
| 180 | [M - N₂H]⁺ or [M - C₂H₂]⁺ | Fragment Ion |
| 91 | [C₇H₇]⁺ | Base Peak (Tropylium Cation) |
Source: Data compiled from the NIST Mass Spectrometry Data Center and PubChem. nih.gov
The crystal structure of this compound has been determined to be monoclinic. nih.gov This analysis confirms the connectivity of the atoms and reveals key geometric parameters, such as the planarity of the ring systems and the orientation of the benzyl substituent relative to the benzotriazole core. nih.gov
Crystallographic studies have shown that the benzotriazole ring system in this compound is essentially planar. nih.gov In one study, the maximum deviation from the mean plane of the ring system was reported to be 0.0173 (18) Å for the N3 atom, indicating a high degree of planarity. nih.gov This planarity is characteristic of fused aromatic heterocyclic systems.
The orientation of the benzyl group relative to the benzotriazole ring is a key structural feature. X-ray diffraction analysis has determined that the mean plane of the benzotriazole ring system and the mean plane of the benzyl group's phenyl ring are significantly twisted with respect to each other. The dihedral angle between these two planes has been reported to be 75.08 (8)°. nih.gov This non-coplanar arrangement minimizes steric hindrance between the two aromatic systems.
X-ray Diffraction (XRD) and Crystal Structure Analysis
Intermolecular Interactions (e.g., C—H...N, C—H...O, C—H...π Hydrogen Bonds)
The crystal structure of this compound is significantly influenced by a network of weak intermolecular interactions. X-ray crystallography studies have identified several key non-covalent bonds that dictate its supramolecular architecture.
Pairs of weak C—H···N hydrogen bonds are instrumental in forming centrosymmetric dimers within the crystal lattice. nih.gov In addition to these, C—H···π(arene) interactions are present, where hydrogen atoms from one molecule interact with the electron-rich π system of the phenyl ring on an adjacent molecule. nih.gov The stability of the crystal structure is further enhanced by weak π–π stacking interactions between the benzotriazole ring systems of neighboring molecules, with a measured centroid–centroid distance of 3.673 (11) Å. nih.gov
In related structures, such as derivatives or co-crystals, other interactions have been observed. The monohydrate form of this compound 3-oxide features O—H···O hydrogen bonds that link molecules into one-dimensional chains, which are then consolidated by C—H···O and C—H···π interactions. nih.gov The π–π stacking in this hydrated derivative occurs between the five- and six-membered rings of the benzotriazole system, with a centroid–centroid distance of 3.595 (3) Å. nih.gov A co-crystal with 1-hydroxy-1H-benzotriazole also exhibits weak C—H···O and C—H···π interactions, alongside a notable O—H···N hydrogen bond linking the two different molecules. nih.gov
| Interaction Type | Compound | Distance (Å) | Reference |
|---|---|---|---|
| π–π stacking (centroid-centroid) | This compound | 3.673 (11) | nih.gov |
| π–π stacking (centroid-centroid) | This compound 3-oxide monohydrate | 3.595 (3) | nih.gov |
Crystal Packing and Polymorphism
The crystal packing of this compound is a direct consequence of the intermolecular forces described previously. The compound crystallizes in the monoclinic space group. nih.gov The fundamental packing motif involves the formation of inversion dimers through C—H···N hydrogen bonds. nih.gov These dimers are then arranged in a way that facilitates π–π stacking, contributing to a stable three-dimensional structure. nih.gov
While extensive studies on the polymorphism of this compound have not been reported, the existence of different crystalline forms, such as the hydrated oxide derivative, indicates that the molecule can adopt various packing arrangements depending on the chemical environment. nih.gov The crystal structure of this compound 3-oxide monohydrate, for instance, shows molecules linked into chains by hydrogen bonds involving the water molecule, a distinct packing arrangement compared to the anhydrous parent compound. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₃H₁₁N₃ | nih.gov |
| Crystal system | Monoclinic | nih.gov |
| a (Å) | 11.5734 (10) | nih.gov |
| b (Å) | 5.9705 (4) | nih.gov |
| c (Å) | 16.1202 (14) | nih.gov |
| β (°) | 106.490 (4) | nih.gov |
| Volume (ų) | 1068.07 (15) | nih.gov |
| Z | 4 | nih.gov |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of benzotriazole derivatives, providing insights that complement experimental data. researchgate.netresearchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize molecular geometries, analyze electronic structures, and elucidate reaction pathways. researchgate.net
Analysis of the electronic structure of benzotriazole derivatives using DFT often focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For this class of compounds, the HOMO and LUMO are typically localized across the aromatic ring systems, and the energy gap strongly supports the potential for intramolecular energy transfer.
Experimental X-ray diffraction data provides a precise picture of the molecular geometry of this compound in the solid state. The benzotriazole ring system is essentially planar, with a maximum deviation of 0.0173 (18) Å. nih.gov A key conformational feature is the orientation of the benzyl group relative to the benzotriazole core. The mean plane of the benzotriazole ring system forms a significant dihedral angle of 75.08 (8)° with the mean plane of the phenyl ring. nih.gov
This conformation is influenced by substitutions and the crystalline environment. For comparison, the dihedral angle in this compound 3-oxide is 67.56 (7)°, while in its monohydrate form, the angle is 81.87 (15)°. nih.govnih.gov DFT calculations are frequently used to compute the optimized molecular geometry, and the results are typically in good agreement with experimental values obtained from crystallography. nih.gov
| Compound | Dihedral Angle between Benzotriazole and Phenyl Rings (°) | Reference |
|---|---|---|
| This compound | 75.08 (8) | nih.gov |
| This compound 3-oxide | 67.56 (7) | nih.gov |
| This compound 3-oxide monohydrate | 81.87 (15) | nih.gov |
DFT calculations are instrumental in elucidating reaction mechanisms by modeling transition states and calculating activation energies. While specific DFT studies on the reaction mechanisms of this compound are not prominent, research on the parent compound, 1H-benzotriazole, demonstrates the utility of this approach. For instance, the photochemical reaction of 1H-benzotriazole has been investigated using DFT. researchgate.net These studies show that upon photoexcitation, an N-N bond fission occurs, leading to a diazo-imine intermediate. DFT calculations provided the activation and reaction free energies for the subsequent thermal recyclization back to the starting benzotriazole, offering a detailed mechanistic understanding of the process. researchgate.net This exemplifies how computational methods can map out complex reaction pathways for this class of heterocyclic compounds.
Molecular Docking and Dynamics Simulations
Molecular docking has become an essential tool in computational chemistry and drug discovery, enabling the prediction of the binding orientation of small molecules (ligands) to their protein targets. nih.govcurrentopinion.be This technique facilitates the identification of novel therapeutic agents by evaluating the affinity and interaction patterns between a ligand and a receptor's active site, often in a cost-effective and time-efficient manner. nih.gov For benzotriazole derivatives, including this compound, molecular docking studies are pivotal in elucidating their potential biological activities by simulating their interactions at a molecular level.
While specific docking studies focusing exclusively on this compound are not extensively documented, numerous investigations have explored the ligand-protein interactions of its structural analogues. These studies provide valuable insights into the binding modes of the benzotriazole scaffold.
For instance, in a study exploring the antimicrobial potential of benzotriazole derivatives, molecular docking was performed on Staphylococcus aureus tyrosyl t-RNA synthetase (PDB ID: 1JIJ). currentopinion.be The derivative 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide (B32628) was identified as a potent inhibitor, demonstrating a strong binding affinity with a binding energy of -8.9 kcal/mol. currentopinion.be The stability of this ligand-protein complex was attributed to interactions with several key amino acid residues in the active site. currentopinion.be
Table 1: Interacting Amino Acid Residues for 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide with S. aureus tyrosyl t-RNA synthetase (PDB: 1JIJ)
| Interacting Residue |
|---|
| TYR36 |
| GLY38 |
| ALA39 |
| ASP40 |
| THR42 |
| LEU70 |
| GLN196 |
Source: Data compiled from a study on benzotriazole derivatives as antimicrobial agents. currentopinion.be
Further computational studies have been conducted on other benzotriazole derivatives to understand their mechanism of action against various biological targets. These studies highlight the versatility of the benzotriazole nucleus in forming significant interactions within different protein environments. wisdomlib.orgjddtonline.info
Table 2: Summary of Molecular Docking Studies on Benzotriazole Derivatives
| Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Benzotriazole-based β-amino alcohols | Bacterial protein (6GLA) | Docking was used to understand the ligand-protein interactions related to the observed antibacterial activity. nih.gov |
| Novel synthesized benzotriazole derivatives | Cyclooxygenase-1 (COX-1) | Compounds exhibited a strong fit within the active site, suggesting potential as COX-1 inhibitors for anti-inflammatory applications. wisdomlib.org |
Computational methods, particularly molecular docking, serve as a predictive tool to screen for and identify the potential biological activities of novel compounds. The benzotriazole scaffold has been the subject of numerous in-silico studies to predict a wide spectrum of pharmacological effects. currentopinion.benih.gov
The predicted activities for benzotriazole derivatives are diverse, ranging from antimicrobial and anti-inflammatory to antiviral and anticancer effects. currentopinion.bewisdomlib.orgjddtonline.infonih.gov For example, the docking of derivatives against S. aureus tyrosyl t-RNA synthetase and fungal 14α-demethylase was used to predict and rationalize their potential as antibacterial and antifungal agents, respectively. currentopinion.bejddtonline.info
Further studies have demonstrated that chemical modification of the benzotriazole core can significantly influence its predicted biological activity. N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole was shown to enhance its inhibitory activity and selectivity against the NTPase/helicase of the Hepatitis C virus (HCV) and other viruses from the Flaviviridae family. nih.gov The most active compounds in this series were the 2-methyl, 2-ethyl, and 2-propyl derivatives, which exhibited IC50 values of approximately 6.5 µM. nih.gov In another study, primaquine (B1584692) semicarbazides synthesized using a benzotriazole auxiliary were evaluated computationally and biologically, showing selective cytostatic activity against MCF-7 breast carcinoma cells. tandfonline.com
Table 3: Computationally Predicted Biological Activities of Benzotriazole Derivatives
| Derivative Type | Predicted Activity | Biological Target |
|---|---|---|
| N-acyl/N-ethyl acetates | Antimicrobial | General screening nih.gov |
| N-alkylated tetrabromo-benzotriazoles | Antiviral (Anti-helicase) | HCV NTPase/helicase nih.gov |
| General derivatives | Anti-inflammatory | Cyclooxygenase (COX) enzymes wisdomlib.org |
| Designed analogues | Antifungal | Cytochrome P450 14α-demethylase jddtonline.info |
| Primaquine semicarbazides | Cytostatic (Anticancer) | Selective against MCF-7 cells tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While detailed QSAR models focused specifically on this compound are not widely reported, the principles of Structure-Activity Relationships (SAR) are fundamental to the design of all biologically active benzotriazole derivatives. jddtonline.infonih.gov
The design of novel benzotriazole analogues for molecular docking studies is often guided by preliminary SAR and QSAR analyses. currentopinion.bejddtonline.info These analyses help in selecting appropriate substituents and structural modifications that are likely to enhance the desired biological effect. For example, the observation that N-alkylation of the benzotriazole ring can enhance antiviral activity is a key SAR finding that could be quantified in a QSAR model. nih.gov Similarly, the addition of different aryl groups to the core structure has been shown to modulate antimicrobial and anti-inflammatory properties, providing another axis for SAR exploration. nih.govwisdomlib.org
The versatile biological profile of the benzotriazole nucleus is a direct consequence of how its structure can be modified. The fusion of the benzotriazole moiety with other heterocyclic systems or the introduction of diverse functional groups can alter properties like lipophilicity, hydrogen bonding capacity, and steric profile, which in turn dictates the compound's interaction with biological targets. nih.gov While qualitative SAR observations are common in the literature, the development of robust QSAR models would require a larger dataset of compounds with well-defined biological activities to quantitatively predict the potency of new derivatives based on specific molecular descriptors.
Environmental and Supramolecular Aspects
Environmental Fate and Degradation of Benzotriazoles
Benzotriazoles, a class of compounds including 1-Benzyl-1H-benzotriazole, are of environmental concern due to their widespread use and potential persistence.
Benzotriazoles are only partially removed during conventional wastewater treatment processes. nih.govwikipedia.org Their resistance to biodegradation is a significant factor in their environmental persistence. health.state.mn.usresearchgate.net Studies have shown that while some microbial degradation of benzotriazoles can occur, it is often slow and incomplete. wur.nl The introduction of a benzyl (B1604629) group, as in this compound, is likely to increase the compound's hydrophobicity, which may affect its bioavailability and susceptibility to microbial attack, though specific data on this derivative is limited.
Activated sludge and moving bed biofilm reactors (MBBRs) have been studied for their efficacy in removing benzotriazoles from wastewater, with attached growth biomass in MBBRs showing a higher potential for biodegradation compared to suspended biomass. nih.govdtu.dk However, the removal rates for different benzotriazole (B28993) derivatives can vary significantly. nih.gov
Table 1: Biodegradation of Selected Benzotriazoles in Wastewater Treatment Systems
| Compound | Treatment System | Removal Efficiency | Reference |
| 1H-Benzotriazole | Activated Sludge | Partial | nih.gov |
| 1H-Benzotriazole | Moving Bed Biofilm Reactor | Higher than Activated Sludge | nih.gov |
| 5-Methyl-1H-benzotriazole | Activated Sludge | Partial | nih.gov |
The degradation of benzotriazoles in the environment can lead to the formation of various transformation products. For the parent compound, 1H-benzotriazole, hydroxylation is a key transformation pathway, resulting in the formation of hydroxy-1H-benzotriazoles. nih.gov Another identified pathway involves the formation of benzotriazole-carboxylic acids from methylated benzotriazoles. nih.gov
While the specific transformation products of this compound have not been extensively studied, it is plausible that its degradation would involve modifications to both the benzotriazole ring and the benzyl substituent. Potential pathways could include hydroxylation of the aromatic rings or cleavage of the benzyl group. The identification of these products is crucial for a complete understanding of the environmental fate and potential toxicity of the parent compound. nih.gov
The incomplete removal in wastewater treatment plants, coupled with their resistance to degradation, leads to the persistence of benzotriazoles in the aquatic environment, where they are considered micropollutants. wikipedia.orgresearchgate.net Their presence has been detected in surface waters, groundwater, and even drinking water. health.state.mn.usnih.gov Benzotriazoles are fairly water-soluble and exhibit limited sorption to soil and sediment, which contributes to their mobility in the environment. wikipedia.org
The long-term effects of these persistent compounds on ecosystems are a subject of ongoing research. researchgate.net The benzyl group in this compound could potentially increase its tendency to sorb to organic matter in sediment and soil, which might reduce its mobility but could also lead to its accumulation in these environmental compartments.
Supramolecular Chemistry of Benzotriazole Derivatives
The unique molecular structure of benzotriazoles allows them to participate in various non-covalent interactions, making them valuable building blocks in supramolecular chemistry.
Benzotriazole and its derivatives have been shown to self-assemble in solution and on surfaces, forming organized structures through hydrogen bonding and π-π stacking interactions. researchgate.netrsc.org The ability of the benzotriazole moiety to act as both a hydrogen bond donor and acceptor is key to these interactions.
The introduction of a benzyl group in this compound provides an additional aromatic ring that can participate in π-π stacking, potentially influencing the self-assembly behavior and leading to more complex supramolecular architectures. nih.gov Molecular recognition, the specific binding of a guest molecule to a host, is another area where the tailored interactions of benzotriazole derivatives can be exploited.
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and benzotriazole derivatives are useful synthons in this field. dariobraga.it The predictable hydrogen bonding patterns and stacking interactions of the benzotriazole core allow for the rational design of crystal structures.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C13H11N3 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| Dihedral Angle (Benzotriazole/Phenyl) | 75.08 (8)° | nih.gov |
| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking | nih.gov |
Host-Guest Chemistry with Benzotriazole Scaffolds
The benzotriazole scaffold, a key structural feature of this compound, has garnered attention in the field of supramolecular chemistry for its potential role in the formation of host-guest complexes. The unique electronic properties and the presence of nitrogen atoms in the triazole ring enable this moiety to participate in various non-covalent interactions, which are fundamental to molecular recognition and the assembly of host-guest systems. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions, making the benzotriazole framework a versatile component in the design of synthetic receptors.
The ability of the benzotriazole moiety to act as a binding site has been demonstrated in the development of chemosensors. A notable example is a metal-organic framework (MOF), UiO-66-NH-BT, which is functionalized with a 1-methylenebenzotriazole unit. This material has been shown to be a highly selective and sensitive dual chemosensor for copper ions (Cu²⁺) and chromium oxyanions (Cr₂O₇²⁻ and CrO₄²⁻) in aqueous environments. In this system, the covalently bonded benzotriazole moiety serves as an intrinsic binding site for both the cation and the anions.
The interaction between the benzotriazole-functionalized MOF and the target ions leads to a detectable change in its fluorescence, allowing for their quantification at very low concentrations. The quenching of fluorescence upon binding of the ions is a clear indication of a host-guest interaction. The efficiency of this interaction is quantified by the quenching constant (Ksv), which provides a measure of the sensitivity of the sensor towards a particular analyte.
Detailed research findings for the sensing of copper and chromium ions using a benzotriazole-functionalized metal-organic framework are presented in the table below.
| Analyte (Guest) | Host System | Detection Limit | Quenching Constant (Ksv) |
| Cu²⁺ | UiO-66-NH-BT | 16.9 ppb (0.266 µM) | 1.1 x 10⁵ |
| Cr₂O₇²⁻ | UiO-66-NH-BT | 280 ppb (1.3 µM) | 3.9 x 10³ |
| CrO₄²⁻ | UiO-66-NH-BT | 47.7 ppb (0.411 µM) | 6.7 x 10³ |
The data illustrates the capability of the benzotriazole scaffold to be integrated into larger molecular architectures to create sophisticated host systems for the recognition of specific guests. The benzyl group in this compound could further influence its host-guest chemistry by introducing the potential for additional π-π stacking interactions with suitable guest molecules and by modifying the steric and electronic properties of the benzotriazole ring system.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Strategies for 1-Benzyl-1H-benzotriazole
The synthesis of this compound and its derivatives is a cornerstone of its utility. Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes. A significant push is being made towards "green chemistry" principles to minimize environmental impact.
Key areas of development include:
Solvent-Free Synthesis: A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research into solvent-free or "dry media" synthesis for benzotriazole (B28993) derivatives is a promising avenue. For example, regioselective N-alkylation of benzotriazole has been achieved using microwave and thermal conditions without a solvent, offering moderate to high yields and short reaction times. gsconlinepress.com
Catalytic Innovations: The development of novel catalysts is crucial for enhancing reaction efficiency and selectivity. Gold-catalyzed alkyne hydroboration has been used to create stable four-coordinated benzotriazole-borane compounds, which are valuable for their fluorescent properties. gsconlinepress.comrsc.org
Mechanochemistry: This approach, which uses mechanical force to induce chemical reactions, offers an eco-friendly alternative to traditional solvent-based methods. acs.org N-acyl benzotriazole derivatives have been successfully used in the mechanochemical synthesis of peptides, demonstrating the potential of this technique for creating complex molecules. acs.org
These innovative synthetic strategies are not only aimed at improving the efficiency and environmental footprint of this compound production but also at expanding the accessible chemical space of its derivatives.
Exploration of New Biological Targets and Therapeutic Applications
Benzotriazole and its derivatives have long been recognized for their wide spectrum of pharmacological activities. researchgate.net Future research is geared towards identifying new biological targets and developing novel therapeutic applications for compounds like this compound.
Emerging research is focused on:
Antimicrobial Agents: Benzotriazole derivatives have shown promise as antimicrobial, antifungal, and antiviral agents. researchgate.net Further investigation into their mechanisms of action and structure-activity relationships could lead to the development of new anti-infective drugs. researchgate.net
Anticancer Therapeutics: The anticancer potential of benzotriazole derivatives is an active area of research. researchgate.net Scientists are exploring their ability to target specific pathways involved in cancer cell growth and proliferation.
Enzyme Inhibition: The unique structural features of benzotriazoles make them suitable candidates for designing enzyme inhibitors. For instance, they are being investigated for their ability to inhibit enzymes involved in various disease processes.
Neurological Disorders: Some benzotriazole derivatives are being explored for their potential in treating neurological disorders, acting as antidepressants or targeting other central nervous system pathways. researchgate.net
The versatility of the benzotriazole scaffold allows for the synthesis of large libraries of compounds, which can be screened for activity against a wide range of biological targets. researchgate.net This high-throughput screening, combined with rational drug design, is expected to uncover new therapeutic uses for this compound and its analogues.
Advanced Materials Science Applications beyond Traditional Uses
While benzotriazoles are well-known for their use as corrosion inhibitors, their applications in materials science are expanding into new and exciting areas. The unique electronic and photophysical properties of the benzotriazole ring system make it an attractive building block for advanced functional materials.
Future applications in materials science include:
Organic Electronics: Benzotriazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their ability to transport charge and their tunable electronic properties are key advantages in these applications.
Fluorescent Probes: The development of stable, four-coordinated benzotriazole-borane compounds with strong and tunable fluorescence emission opens up possibilities for their use as fluorescent probes in chemical and biological imaging. rsc.org
UV Stabilizers: Derivatives of benzotriazole are used as UV stabilizers in plastics, and ongoing research aims to develop more effective and durable UV absorbers for a wider range of materials. mdpi.com
Energetic Materials: The high nitrogen content of the benzotriazole ring makes it a candidate for inclusion in energetic materials.
The ability to modify the benzotriazole core with various functional groups allows for the fine-tuning of its properties for specific material applications.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integrated approach is accelerating the pace of discovery and providing deeper insights into its behavior.
Key aspects of this integration include:
Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), are used to calculate reaction energies and activation barriers, helping to elucidate complex reaction mechanisms. This understanding is crucial for optimizing existing synthetic routes and designing new ones.
Structure-Property Relationships: Computational modeling allows for the prediction of the physical and chemical properties of novel benzotriazole derivatives before they are synthesized. This helps to guide experimental efforts towards the most promising candidates for specific applications.
Molecular Docking: In the context of drug discovery, molecular docking simulations are used to predict how benzotriazole derivatives will interact with biological targets. orcid.org This information is invaluable for designing more potent and selective therapeutic agents.
Spectroscopic Analysis: Computational chemistry can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR), providing a more complete picture of molecular structure and dynamics.
The table below illustrates how computational methods are being applied in the study of benzotriazole derivatives.
| Computational Method | Application in Benzotriazole Research | Example Insight |
| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers. | Understanding the transition states in synthetic pathways. |
| Molecular Docking | Predicting binding modes of derivatives with biological targets. orcid.org | Identifying key interactions for drug design. |
| Quantum Chemical Studies | Analysis of molecular structure and electronic properties. popescollege.edu.in | Correlating structure with observed chemical reactivity. |
By combining the predictive power of computational chemistry with the real-world validation of experimental work, researchers can more efficiently explore the vast chemical space of this compound and its derivatives.
Environmental Remediation and Sustainable Synthesis of Benzotriazoles
The widespread use of benzotriazoles has led to their emergence as environmental contaminants. researchgate.net Consequently, a significant area of future research is focused on developing effective methods for their removal from the environment and promoting more sustainable manufacturing practices.
Key research directions include:
Adsorption Technologies: The use of adsorbents like biochar and activated carbon is being investigated for the removal of benzotriazoles from wastewater. researchgate.netmdpi.com Research is focused on developing highly efficient and regenerable adsorbent materials. mdpi.com
Advanced Oxidation Processes: Techniques such as photocatalysis and Fenton reactions are being explored for the degradation of benzotriazoles into less harmful substances. mdpi.comp2infohouse.org These processes utilize reactive oxygen species to break down the stable benzotriazole ring.
Biodegradation: Identifying and engineering microorganisms that can biodegrade benzotriazoles is a promising approach for environmental remediation. wur.nl Constructed wetlands are also being studied for their potential to remove these compounds from water. wur.nl
Sustainable Synthesis: As mentioned in section 7.1, the development of green synthetic methods is crucial for minimizing the environmental impact of benzotriazole production from the outset.
The table below summarizes various environmental remediation strategies for benzotriazoles.
| Remediation Technique | Description | Key Research Focus |
| Adsorption | Use of porous materials to trap benzotriazole molecules. researchgate.net | Development of high-capacity and recyclable adsorbents. mdpi.com |
| Advanced Oxidation | Chemical processes that generate highly reactive species to degrade pollutants. mdpi.com | Optimizing reaction conditions and catalyst efficiency. |
| Biodegradation | Use of microorganisms to break down benzotriazoles. wur.nl | Isolation and enhancement of degrading microbial strains. |
Addressing the environmental concerns associated with benzotriazoles is essential for ensuring their continued use in a sustainable manner.
Q & A
Basic: What experimental methods are recommended for synthesizing 1-Benzyl-1H-benzotriazole?
Answer:
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting sodium benzotriazole salt with benzyl chloride in a solvent system (e.g., ethanol/water or methanol) under reflux (333 K for 6 hours) . Slow evaporation of the solvent yields crystals suitable for X-ray diffraction. Key steps include:
- Reagent ratios : 2:1 molar ratio of sodium benzotriazole to benzyl chloride.
- Crystallization : Slow evaporation at ambient temperature over 7 days produces high-quality single crystals .
Basic: How is the crystal structure of this compound determined using X-ray diffraction?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
Advanced: How can intermolecular interactions in the crystal lattice be analyzed?
Answer:
Weak non-covalent interactions stabilize the lattice:
- C–H···N hydrogen bonds : Form centrosymmetric dimers with .
- π–π stacking : Benzotriazole rings stack with centroid distances of 3.673 Å .
- C–H···π interactions : Observed in derivatives (e.g., this compound 3-oxide) .
Use software like Mercury to visualize these interactions and calculate geometric parameters from CIF files .
Advanced: How should researchers address discrepancies in crystallographic refinement metrics (e.g., high RRR-values)?
Answer:
High -values (e.g., , ) may arise from:
- Absorption effects : Apply multi-scan corrections (e.g., SADABS) .
- Disorder : Use PART commands in SHELXL to model disordered atoms .
- Data quality : Ensure ; exclude weak reflections () .
Validate refinement with checkCIF/PLATON to identify systematic errors .
Advanced: What strategies are effective for analyzing isostructural derivatives (e.g., this compound 3-oxide)?
Answer:
- Comparative crystallography : Overlay CIFs of derivatives to assess structural deviations (e.g., dihedral angles, bond lengths) .
- Hirshfeld surface analysis : Quantify intermolecular interaction differences (e.g., O–H···N vs. C–H···O contacts) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with lattice energy (e.g., stronger π–π stacking increases decomposition temperature).
Basic: What spectroscopic techniques complement SC-XRD for characterizing this compound?
Answer:
- NMR : -NMR confirms benzyl proton integration (e.g., singlet at δ 5.70 ppm for N–CH) .
- IR : Stretching vibrations at 1600–1450 cm (C=C aromatic) and 3100 cm (C–H benzyl) .
- Mass spectrometry : Molecular ion peak at (CHN) .
Advanced: How can computational methods enhance understanding of this compound’s reactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., N3 position) .
- Molecular docking : Screen for bioactivity (e.g., binding to cyclooxygenase for anti-inflammatory studies) .
- Solvent effects : Use COSMO-RS to model solubility in polar aprotic solvents (DMF, DMSO) .
Advanced: What are common pitfalls in resolving crystal twinning for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
